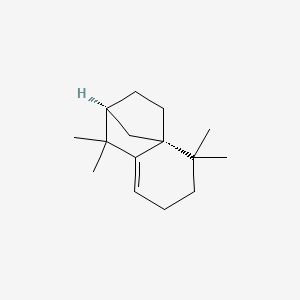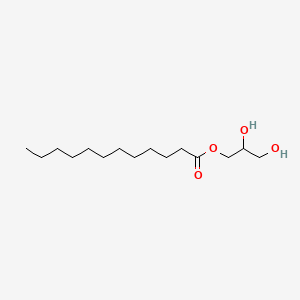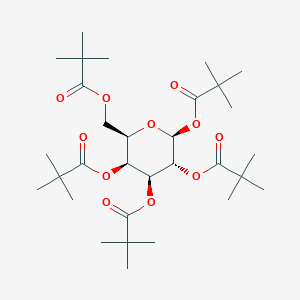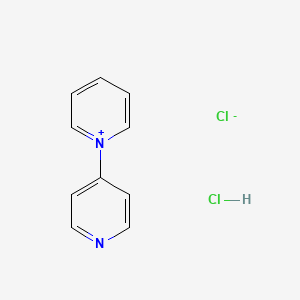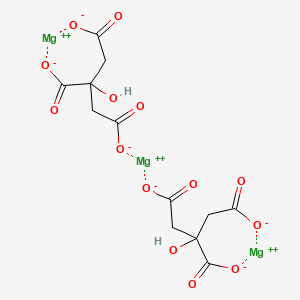
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate, also known as tri-Magnesium dicitrate nonahydrate, Citric acid trimagnesium salt, and Magnesium citrate tribasic hydrate, is a compound with the molecular formula C12H10Mg3O14 . It is a component compound of Citric Acid and Magnesium .
Molecular Structure Analysis
The IUPAC name of the compound is trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate . The InChI representation isInChI=1S/2C6H8O7.3Mg/c2*7-3 (8)1-6 (13,5 (11)12)2-4 (9)10;;;/h2*13H,1-2H2, (H,7,8) (H,9,10) (H,11,12);;;/q;;3*+2/p-6 . The Canonical SMILES representation is C (C (=O) [O-])C (CC (=O) [O-]) (C (=O) [O-])O.C (C (=O) [O-])C (CC (=O) [O-]) (C (=O) [O-])O. [Mg+2]. [Mg+2]. [Mg+2] . Physical And Chemical Properties Analysis
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate appears as translucent crystals or white fine powder crystals. It is odorless, with a strong sour taste. When dry or heated to 4050 ℃, it becomes anhydrous. The anhydrous form weathers in dry air, showing micro deliquescence. It softens at 75 ℃ and melts at 100 ℃ .Mechanism of Action
properties
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSARIKBYIPYPF-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Mg3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


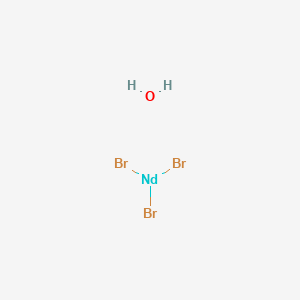
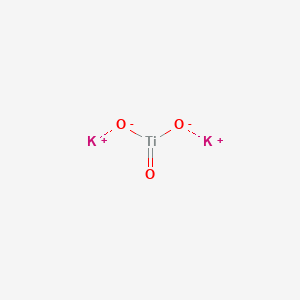
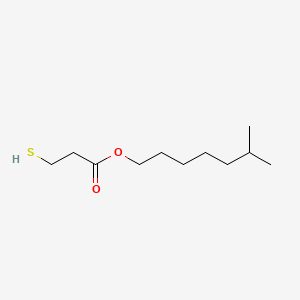

![[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)
